![molecular formula C9H11BrN4 B14371626 3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile CAS No. 90379-89-8](/img/structure/B14371626.png)
3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile is a chemical compound with a complex structure that includes bromine, cyano, and propanenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile typically involves the reaction of 2-bromo-2-cyanoethylamine with propanenitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-[(2-Cyanoethyl)azanediyl]dipropanenitrile: Lacks the bromine atom, which may result in different reactivity and applications.
3,3’-[(2-Bromoethyl)azanediyl]dipropanenitrile: Similar structure but without the cyano group, affecting its chemical properties.
Uniqueness
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
90379-89-8 |
|---|---|
Molecular Formula |
C9H11BrN4 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-[bis(2-cyanoethyl)amino]-2-bromopropanenitrile |
InChI |
InChI=1S/C9H11BrN4/c10-9(7-13)8-14(5-1-3-11)6-2-4-12/h9H,1-2,5-6,8H2 |
InChI Key |
UTWLTRAOZXRXLF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC#N)CC(C#N)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
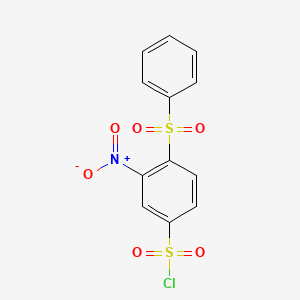
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
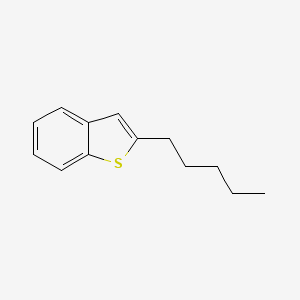
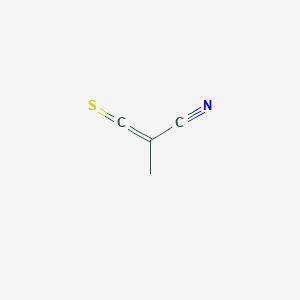
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
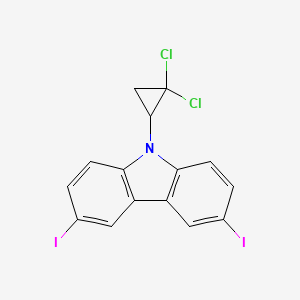

![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)


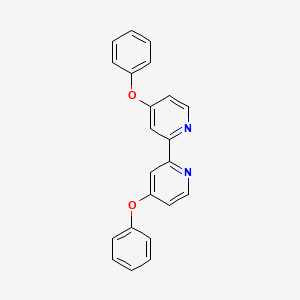
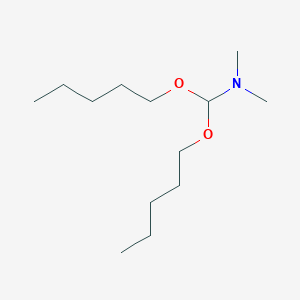
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
